sSPhos
Overview
Description
sSPhos is a chiral sulfonated ligand used in palladium catalysis . It is also known as Sodium 2′-dicyclohexylphosphino-2,6-dimethoxy-1,1′-biphenyl-3-sulfonate hydrate . It is used in arylative phenol dearomatization, which affords complex, cyclohexanone-based scaffolds from simple starting materials .
Synthesis Analysis
sSPhos can be readily obtained by diastereoselective recrystallization of (rac)-sSPhos as its quinidinium salt . The presence of water in the optimized conditions assists in rapid potassium phenolate formation, which is crucial for high yield and enantioselectivity .
Chemical Reactions Analysis
sSPhos is proficient at forming two other distinct scaffolds, which had previously required fundamentally different chiral ligands, as well as a novel oxygen-linked scaffold . It has been used in palladium-catalyzed asymmetric allylic alkylation, a versatile method for C–C bond formation .
Physical And Chemical Properties Analysis
The empirical formula of sSPhos is C26H34NaO5PS . Its molecular weight is 512.57 on an anhydrous basis .
Scientific Research Applications
Cysteine S-Arylation with sSPhos
Rojas, Pentelute, and Buchwald (2017) explored the use of sSPhos, a sulfonated biarylphosphine ligand, for cysteine S-arylation in proteins and peptides. Utilizing water-soluble palladium reagents in an aqueous medium, sSPhos facilitated the chemoselective modification of cysteine-containing biomolecules. This approach was particularly effective for conjugating various biomolecules with heterocycles, fluorophores, and other functional tags under physiologically relevant conditions, marking a significant advancement in bioconjugation chemistry (Rojas, Pentelute, & Buchwald, 2017).
Enantioselective Suzuki–Miyaura Coupling
Pearce-Higgins et al. (2022) discussed the use of enantiopure, sulfonated SPhos (sSPhos) in an enantioselective Suzuki–Miyaura coupling to form axially chiral biphenols. sSPhos, previously used in racemic form, derived its chirality from an atropisomeric axis introduced through sulfonation. This research highlighted the potential of sSPhos in achieving high levels of asymmetric induction in the synthesis of chiral molecules, contributing significantly to the field of chiral catalysis and organic synthesis (Pearce-Higgins et al., 2022).
Photoluminescence and Flow Analysis
Sanz-Medel (1993) explored the application of photoluminescence, including solid surface luminescence (SSL), in flow analysis. This research highlighted the use of photoluminescence to study microheterogeneous systems and improve the emission properties of lumiphors by manipulating their microenvironment. The coupling of SSL with Flow Injection Analysis (FIA) techniques opened new avenues for optical sensor transduction and improvement in SSL techniques, contributing to sensitive and selective optosensors development, particularly for detecting substances like aluminium in renal failure disease control (Sanz-Medel, 1993).
Future Directions
The broad generality displayed by sSPhos is expected to facilitate the expansion of important reaction types . It is envisaged that this unusual design principle, which harnesses attractive electrostatic interactions, will be highlighted . New transformations based on π-allyl palladium chemistry continue to be developed, for which well-established ligand scaffolds may not suffice .
properties
IUPAC Name |
sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35O5PS.Na.H2O/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQBSXKBDVINV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)[O-])OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36NaO6PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635658 | |
Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate | |
CAS RN |
1049726-96-6, 870245-75-3 | |
Record name | Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy[1,1'-biphenyl]-3-sulfonate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1049726-96-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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